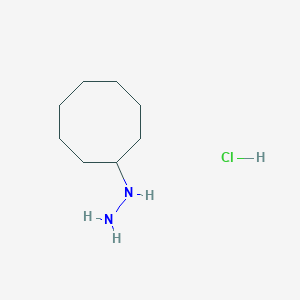
Cyclooctylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctylhydrazine hydrochloride is an organic compound with the molecular formula C8H19ClN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a cyclooctyl group. This compound is typically found as a crystalline powder and is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:
- Cyclooctanone is reacted with hydrazine hydrate in an organic solvent such as ethanol.
- Hydrochloric acid is added to the reaction mixture to form this compound.
- The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of cyclooctanone to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Cyclooctylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctylhydrazone.
Reduction: It can be reduced to cyclooctylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Cyclooctylhydrazone.
Reduction: Cyclooctylamine.
Substitution: Various substituted cyclooctyl derivatives depending on the reagents used.
Scientific Research Applications
Cyclooctylhydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Cyclooctylhydrazine hydrochloride can be compared with other hydrazine derivatives such as cyclohexylhydrazine hydrochloride and cyclopropylhydrazine hydrochloride. While all these compounds share a common hydrazine backbone, their unique substituents (cyclooctyl, cyclohexyl, and cyclopropyl groups) impart different chemical and physical properties. This compound is unique due to its larger ring size, which can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- Cyclohexylhydrazine hydrochloride
- Cyclopropylhydrazine hydrochloride
- Phenylhydrazine hydrochloride
These compounds are used in similar applications but may exhibit different reactivity and efficacy based on their structural differences.
Properties
CAS No. |
92379-99-2 |
|---|---|
Molecular Formula |
C8H19ClN2 |
Molecular Weight |
178.70 g/mol |
IUPAC Name |
cyclooctylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c9-10-8-6-4-2-1-3-5-7-8;/h8,10H,1-7,9H2;1H |
InChI Key |
DETRYHIQWXYEMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















